![molecular formula C17H15F2N3 B11074487 2-Fluoro-6-[4-(4-fluorophenyl)piperazin-1-yl]benzonitrile](/img/structure/B11074487.png)
2-Fluoro-6-[4-(4-fluorophenyl)piperazin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-[4-(4-fluorophenyl)piperazin-1-yl]benzonitrile is a synthetic organic compound characterized by the presence of fluorine atoms and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-[4-(4-fluorophenyl)piperazin-1-yl]benzonitrile typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.
Nitrile Introduction: The next step involves the introduction of the nitrile group. This can be achieved by reacting the piperazine derivative with 2-fluorobenzonitrile under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification processes. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-[4-(4-fluorophenyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2-Fluoro-6-[4-(4-fluorophenyl)piperazin-1-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is studied for its binding affinity and activity at various biological targets, including serotonin and dopamine receptors.
Chemical Biology: It is used as a tool compound to study the effects of fluorinated piperazine derivatives on biological systems.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-[4-(4-fluorophenyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atoms and piperazine ring play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-[4-(2-fluorophenyl)piperazin-1-yl]benzonitrile
- 2-Fluoro-6-[4-(3-fluorophenyl)piperazin-1-yl]benzonitrile
- 2-Fluoro-6-[4-(4-chlorophenyl)piperazin-1-yl]benzonitrile
Uniqueness
2-Fluoro-6-[4-(4-fluorophenyl)piperazin-1-yl]benzonitrile is unique due to the specific positioning of the fluorine atoms and the piperazine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable compound for specific research and therapeutic applications.
Properties
Molecular Formula |
C17H15F2N3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-fluoro-6-[4-(4-fluorophenyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C17H15F2N3/c18-13-4-6-14(7-5-13)21-8-10-22(11-9-21)17-3-1-2-16(19)15(17)12-20/h1-7H,8-11H2 |
InChI Key |
SERQBEYOBLKYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C(=CC=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


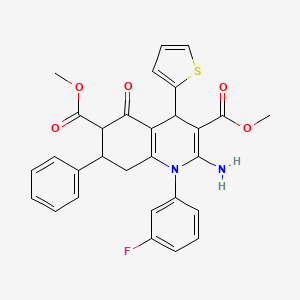
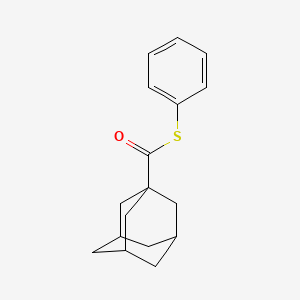
![Bicyclo[2.2.1]heptan-2-ol, 2-allyl-1,7,7-trimethyl-](/img/structure/B11074419.png)
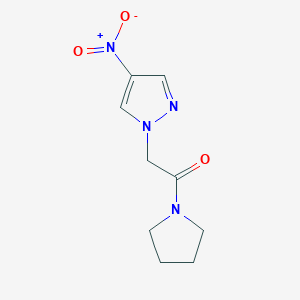
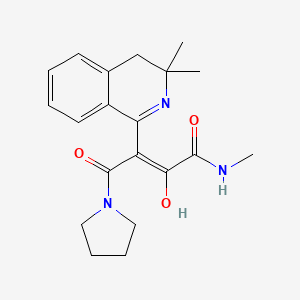
![N'-{(1R,2R,4Z,5S)-2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide (non-preferred name)](/img/structure/B11074437.png)
![Ethyl [5'-(3-chlorophenyl)-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11074443.png)
![7-(4-chlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11074447.png)
![7-methyl-3-oxo-N-[2-(2-propylphenoxy)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B11074453.png)
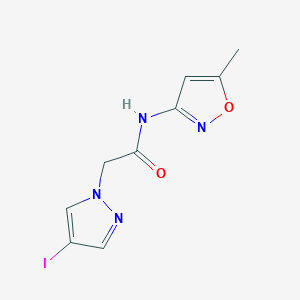
![4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B11074458.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11074465.png)
![1H-Pyrazole-4-sulfonamide, N-[(2-chlorophenyl)methyl]-1-ethyl-](/img/structure/B11074470.png)
![Quinoline, 4-(5-benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazol-3-yl)-2-methyl-](/img/structure/B11074471.png)
